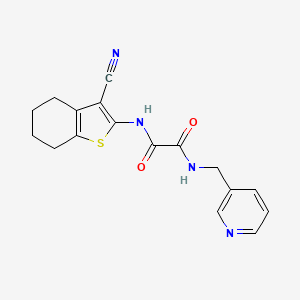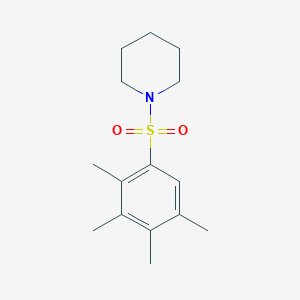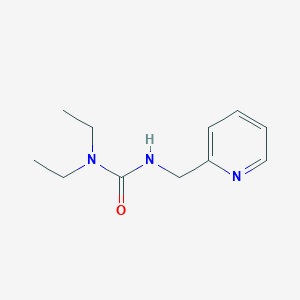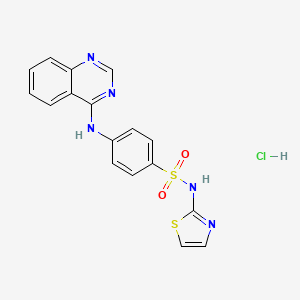![molecular formula C15H21N3S B4392089 N-[5-(1-ADAMANTYL)-1,3,4-THIADIAZOL-2-YL]-N-ALLYLAMINE](/img/structure/B4392089.png)
N-[5-(1-ADAMANTYL)-1,3,4-THIADIAZOL-2-YL]-N-ALLYLAMINE
Overview
Description
N-[5-(1-ADAMANTYL)-1,3,4-THIADIAZOL-2-YL]-N-ALLYLAMINE is a compound that belongs to the class of 1,3,4-thiadiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of the adamantyl group enhances the lipophilicity and stability of the molecule, making it a promising candidate for various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(1-ADAMANTYL)-1,3,4-THIADIAZOL-2-YL]-N-ALLYLAMINE typically involves the following steps:
Formation of 1-adamantylamine: This is achieved by the reaction of adamantane with nitric acid, followed by reduction with hydrogen in the presence of a catalyst.
Synthesis of 1,3,4-thiadiazole ring: This involves the reaction of thiosemicarbazide with carboxylic acids or their derivatives under acidic conditions to form the 1,3,4-thiadiazole ring.
Alkylation: The final step involves the alkylation of the thiadiazole derivative with allyl bromide in the presence of a base such as potassium carbonate to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk synthesis of intermediates: Large-scale production of 1-adamantylamine and thiosemicarbazide.
Continuous flow reactors: Use of continuous flow reactors for the formation of the 1,3,4-thiadiazole ring and subsequent alkylation to ensure consistent quality and yield.
Purification: Purification of the final product using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[5-(1-ADAMANTYL)-1,3,4-THIADIAZOL-2-YL]-N-ALLYLAMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield amines or thiols.
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents such as ether or tetrahydrofuran.
Substitution: Halides, alkylating agents; reactions are conducted in the presence of a base such as potassium carbonate or sodium hydroxide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, thiols.
Substitution: Various substituted thiadiazole derivatives.
Scientific Research Applications
N-[5-(1-ADAMANTYL)-1,3,4-THIADIAZOL-2-YL]-N-ALLYLAMINE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Exhibits antimicrobial and anti-inflammatory properties, making it a candidate for the development of new antibiotics and anti-inflammatory drugs.
Medicine: Potential anticancer agent due to its ability to inhibit the growth of cancer cells.
Industry: Used in the development of new materials with enhanced stability and performance.
Mechanism of Action
The mechanism of action of N-[5-(1-ADAMANTYL)-1,3,4-THIADIAZOL-2-YL]-N-ALLYLAMINE involves:
Molecular Targets: The compound interacts with various enzymes and receptors in the body, inhibiting their activity and leading to therapeutic effects.
Pathways Involved: It modulates signaling pathways involved in inflammation, microbial growth, and cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- 5-(1-adamantyl)-1,3,4-thiadiazoline-2-thione
- 5-(1-adamantyl)-3-(benzyl-1,3,4-thiadiazoline-2-thione)
- 5-(1-adamantyl)-3-(4-substituted-1-piperazinylmethyl)-1,3,4-thiadiazoline-2-thiones
Uniqueness
N-[5-(1-ADAMANTYL)-1,3,4-THIADIAZOL-2-YL]-N-ALLYLAMINE is unique due to the presence of the allyl group, which enhances its reactivity and potential for further functionalization. The adamantyl group also contributes to its stability and lipophilicity, making it a versatile compound for various applications.
Properties
IUPAC Name |
5-(1-adamantyl)-N-prop-2-enyl-1,3,4-thiadiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3S/c1-2-3-16-14-18-17-13(19-14)15-7-10-4-11(8-15)6-12(5-10)9-15/h2,10-12H,1,3-9H2,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJJSMHJWHRKMRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC1=NN=C(S1)C23CC4CC(C2)CC(C4)C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]octahydroquinoxalin-2(1H)-one](/img/structure/B4392013.png)
![4-CHLORO-N-{[3-(3-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}BENZENE-1-SULFONAMIDE](/img/structure/B4392026.png)

![N'-[2-(5-chloro-4,6-dimethyl-1-benzofuran-3-yl)acetyl]isonicotinohydrazide](/img/structure/B4392047.png)

methanone](/img/structure/B4392060.png)



![[(1-allyl-1H-benzimidazol-2-yl)methyl]formamide](/img/structure/B4392085.png)

![Ethyl 4-{[1-(methylsulfonyl)piperidin-3-yl]carbonyl}piperazine-1-carboxylate](/img/structure/B4392095.png)


